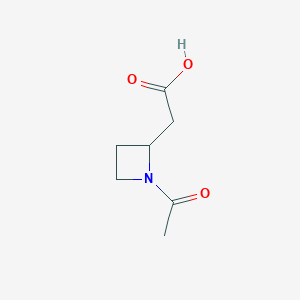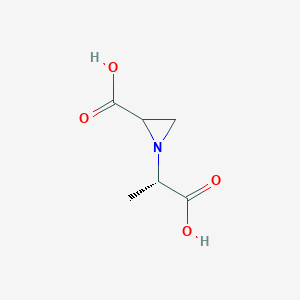
(4AS,8aR)-decahydronaphthalen-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4AS,8aR)-decahydronaphthalen-2-ol is a chiral organic compound belonging to the class of decahydronaphthalenes. This compound is characterized by its bicyclic structure, which includes a hydroxyl group attached to the second carbon atom. It is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4AS,8aR)-decahydronaphthalen-2-ol typically involves the hydrogenation of naphthalene derivatives under specific conditions. One common method includes the catalytic hydrogenation of 2-naphthol using a palladium or platinum catalyst. The reaction is carried out under high pressure and temperature to ensure complete hydrogenation of the aromatic ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow hydrogenation processes. These processes utilize fixed-bed reactors with supported metal catalysts to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the hydrogenation process.
Análisis De Reacciones Químicas
Types of Reactions: (4AS,8aR)-decahydronaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form decahydronaphthalene using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for chlorination, phosphorus tribromide for bromination.
Major Products:
Oxidation: Decahydronaphthalen-2-one.
Reduction: Decahydronaphthalene.
Substitution: 2-chlorodecahydronaphthalene, 2-bromodecahydronaphthalene.
Aplicaciones Científicas De Investigación
(4AS,8aR)-decahydronaphthalen-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme inhibition studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique odor profile.
Mecanismo De Acción
The mechanism of action of (4AS,8aR)-decahydronaphthalen-2-ol involves its interaction with specific molecular targets. For instance, in enzyme inhibition studies, the compound may bind to the active site of the enzyme, blocking its activity. The hydroxyl group plays a crucial role in forming hydrogen bonds with amino acid residues in the enzyme’s active site, leading to inhibition.
Comparación Con Compuestos Similares
Decahydronaphthalene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2-naphthol: Contains an aromatic ring, which is more reactive towards electrophilic substitution reactions compared to (4AS,8aR)-decahydronaphthalen-2-ol.
Uniqueness: this compound is unique due to its chiral nature and the presence of a hydroxyl group, which imparts specific reactivity and potential biological activity. Its bicyclic structure also contributes to its distinct chemical and physical properties, making it valuable in various applications.
Propiedades
Fórmula molecular |
C10H18O |
|---|---|
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
(4aS,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-ol |
InChI |
InChI=1S/C10H18O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h8-11H,1-7H2/t8-,9+,10?/m0/s1 |
Clave InChI |
UPMAOXLCTXPPAG-QIIDTADFSA-N |
SMILES isomérico |
C1CC[C@@H]2CC(CC[C@@H]2C1)O |
SMILES canónico |
C1CCC2CC(CCC2C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-Spiro[2.5]octane-1-carboxamide](/img/structure/B11918310.png)


![3-Methylthieno[3,2-c]pyridin-4-amine](/img/structure/B11918327.png)

![1-Nitroimidazo[1,5-a]pyridine](/img/structure/B11918348.png)








